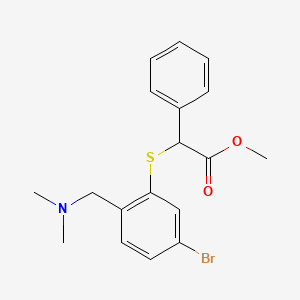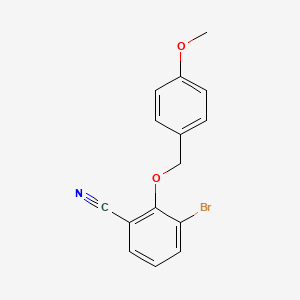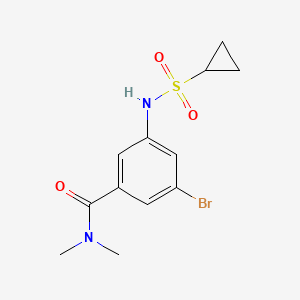
4-(3,3-Difluoropyrrolidin-1-yl)butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,3-Difluoropyrrolidin-1-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO2 and a molecular weight of 229.65 g/mol . This compound is characterized by the presence of a difluoropyrrolidine ring attached to a butanoic acid moiety, with the hydrochloride salt form enhancing its solubility and stability.
準備方法
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)butanoic acid hydrochloride typically involves the following steps:
Formation of the Difluoropyrrolidine Ring:
Attachment to Butanoic Acid: The difluoropyrrolidine ring is then attached to a butanoic acid moiety through a series of condensation reactions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
化学反応の分析
4-(3,3-Difluoropyrrolidin-1-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The difluoropyrrolidine ring can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-(3,3-Difluoropyrrolidin-1-yl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine ring can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
4-(3,3-Difluoropyrrolidin-1-yl)butanoic acid hydrochloride can be compared with other similar compounds, such as:
4-(3,3-Difluoropyrrolidin-1-yl)piperidine hydrochloride: Similar in structure but with a piperidine ring instead of a butanoic acid moiety.
4-(3,3-Difluoropyrrolidin-1-yl)butanoic acid: The free acid form without the hydrochloride salt.
3,3-Difluoropyrrolidine: The core difluoropyrrolidine ring without additional functional groups.
The uniqueness of this compound lies in its combination of the difluoropyrrolidine ring with the butanoic acid moiety, providing distinct chemical and biological properties.
特性
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c9-8(10)3-5-11(6-8)4-1-2-7(12)13;/h1-6H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURUXDOUPAJQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-1,11-dihydropyrimido[4,5-a]carbazol-2-one](/img/structure/B8132682.png)





![4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B8132723.png)
![2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B8132725.png)



![1-(2,6-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8132763.png)

